

An In-depth Technical Guide to the Chemical Properties of 1F-Fructofuranosylnystose

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Compound of Interest

Compound Name: 1F-Fructofuranosylnystose

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **1F-Fructofuranosylnystose**, a fructooligosaccharide of significant interest in various scientific fields. This document details its fundamental chemical characteristics, reactivity, and the methodologies used for its analysis.

Core Chemical Properties

1F-Fructofuranosylnystose, a member of the fructan family, is a non-digestible oligosaccharide. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₅₂ O ₂₆	[1][2][3]
Molecular Weight	828.7 g/mol	[1][2][3]
IUPAC Name	(2R,3R,4S,5S,6R)-2- [(2S,3S,4S,5R)-2- [[(2R,3S,4S,5R)-2- [[(2R,3S,4S,5R)-2- [[(2R,3S,4S,5R)-3,4-dihydroxy- 2,5-bis(hydroxymethyl)oxolan- 2-yl]oxymethyl]-3,4-dihydroxy- 5-(hydroxymethyl)oxolan-2- yl]oxymethyl]-3,4-dihydroxy-5- (hydroxymethyl)oxolan-2- yl]oxymethyl]-3,4-dihydroxy-5- (hydroxymethyl)oxolan-2- yl]oxy-6- (hydroxymethyl)oxane-3,4,5- triol	[1]
CAS Number	59432-60-9	[1][2][3]
Appearance	White crystalline powder or solid	[3][4]
Synonyms	Fructosylnystose, GF4, 1,1,1-Kestopentaose	[5][6][7]

Solubility

The solubility of **1F-Fructofuranosylnystose** in various solvents is a critical parameter for its application in research and development.

Solvent	Solubility	Source(s)
Water	100 mg/mL	[3]
Dimethyl Sulfoxide (DMSO)	100 mg/mL (requires sonication)	[3][8]
Dimethylformamide (DMF)	Slightly soluble	[5][9]
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/mL	[5][9]
Ethanol	Insoluble	[3]

Chemical Reactivity and Stability

Hydrolysis

1F-Fructofuranosylnystose is susceptible to hydrolysis under both acidic and enzymatic conditions, breaking down into its constituent monosaccharides, fructose and glucose[1]. The rate of hydrolysis is significantly influenced by pH and temperature.

A kinetic study on the acid hydrolysis of fructofuranosylnystose (GF4) revealed that the degradation follows pseudo-first-order kinetics. The hydrolysis is much more pronounced under acidic conditions compared to neutral or basic pH[6][10].

Table 3.1: Kinetic Parameters for Acid Hydrolysis of **1F-Fructofuranosylnystose** (GF4) at pH 4.0

Temperature (°C)	Rate Constant (k, min ⁻¹)	Half-life (t _{1/2} , min)
80	Data not explicitly available for GF4, but hydrolysis is significant	Data not explicitly available for GF4
90	Data not explicitly available for GF4, but hydrolysis is significant	Data not explicitly available for GF4
100	Data not explicitly available for GF4, but hydrolysis is significant	Data not explicitly available for GF4
110	Data not explicitly available for GF4, but hydrolysis is significant	Data not explicitly available for GF4
120	Quick and complete degradation	Data not explicitly available for GF4

(Data derived from a study on the kinetics of fructooligosaccharide hydrolysis. While the study indicates rapid degradation at 120°C under acidic conditions, specific rate constants and half-lives for 1F-Fructofuranosylnystose were not individually tabulated in the provided search results.)[\[6\]](#)[\[10\]](#)

Enzymatic Synthesis

The primary method for producing **1F-Fructofuranosylnystose** is through the enzymatic action of fructosyltransferases (FTases). This process, known as transfructosylation, involves the transfer of fructosyl units from a donor substrate, typically sucrose, to an acceptor molecule. The synthesis is a stepwise process:

- Sucrose is hydrolyzed by FTase to form an enzyme-fructose complex and release glucose.
- The fructosyl group is then transferred to an acceptor molecule. Initially, another sucrose molecule acts as the acceptor to form 1-kestose.
- 1-kestose then serves as an acceptor for another fructosyl unit to yield nystose.
- Finally, nystose accepts a fructosyl group to form **1F-Fructofuranosylnystose**[\[1\]](#).

The efficiency of this synthesis is highly dependent on the source of the fructosyltransferase, as well as the reaction conditions.

Table 3.2: Optimal Conditions for Fructosyltransferases in FOS Synthesis

Enzyme Source	Optimal pH	Optimal Temperature (°C)	Source(s)
Aspergillus oryzae IPT-301 (extracellular)	5.5 - 6.75	45 - 50	[1]
Aspergillus niger ATCC 9642	2.39	60	[11]
Aspergillus niger FS054	5.5	30	[9]
Pineapple Residues (crude extract)	6.5	40	[5]

Stability and Storage

1F-Fructofuranosylnystose is a hygroscopic solid[\[7\]](#). For long-term stability, it should be stored at -20°C in a dry, dark place[\[8\]](#). Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[\[2\]](#)[\[12\]](#). The stability of fructooligosaccharides is also affected by the food matrix and processing conditions, with higher temperatures and lower pH generally leading to increased degradation[\[13\]](#)[\[14\]](#).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of oligosaccharides like **1F-Fructofuranosylnystose**. While a complete, assigned NMR dataset for this specific compound is not readily available in a consolidated format in the provided search results, the general approach to its analysis is well-established.

Table 4.1: Expected ^1H and ^{13}C NMR Chemical Shift Regions for Fructooligosaccharides

Nucleus	Functional Group	Expected Chemical Shift Range (ppm)
^1H	Anomeric Protons (H-1 of Glc, H-2 of Fru)	4.5 - 5.5
Other Ring Protons	3.2 - 4.5	
^{13}C	Anomeric Carbons (C-1 of Glc, C-2 of Fru)	90 - 110
Other Ring Carbons	60 - 85	
CH_2OH Carbons	~60 - 65	

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature range over which **1F-Fructofuranosylnystose** transitions from a solid to a liquid.

Methodology:

- Sample Preparation: A small amount of the dry, powdered **1F-Fructofuranosylnystose** is packed into a capillary tube to a height of 2-3 mm[12][15].
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point[16].

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted are recorded. This range represents the melting point[12][16].

Measurement of Optical Rotation

Objective: To measure the specific rotation of **1F-Fructofuranosylnystose**, which is a characteristic property of chiral molecules.

Methodology:

- Solution Preparation: A solution of **1F-Fructofuranosylnystose** of a known concentration (e.g., in water) is prepared[17].
- Polarimeter Calibration: The polarimeter is calibrated using the pure solvent (blank) to set the zero point[18].
- Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 dm). The observed angle of rotation is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C)[18][19].
- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL[19].

¹H and ¹³C NMR Spectroscopy

Objective: To obtain detailed structural information about **1F-Fructofuranosylnystose**.

Methodology:

- Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically required[4][7][20].

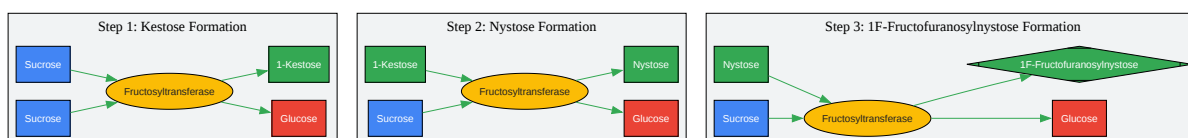
- Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are analyzed to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule[21].

Visualizations

Chemical Structure of 1F-Fructofuranosylnystose

Caption: 2D structure of **1F-Fructofuranosylnystose**.

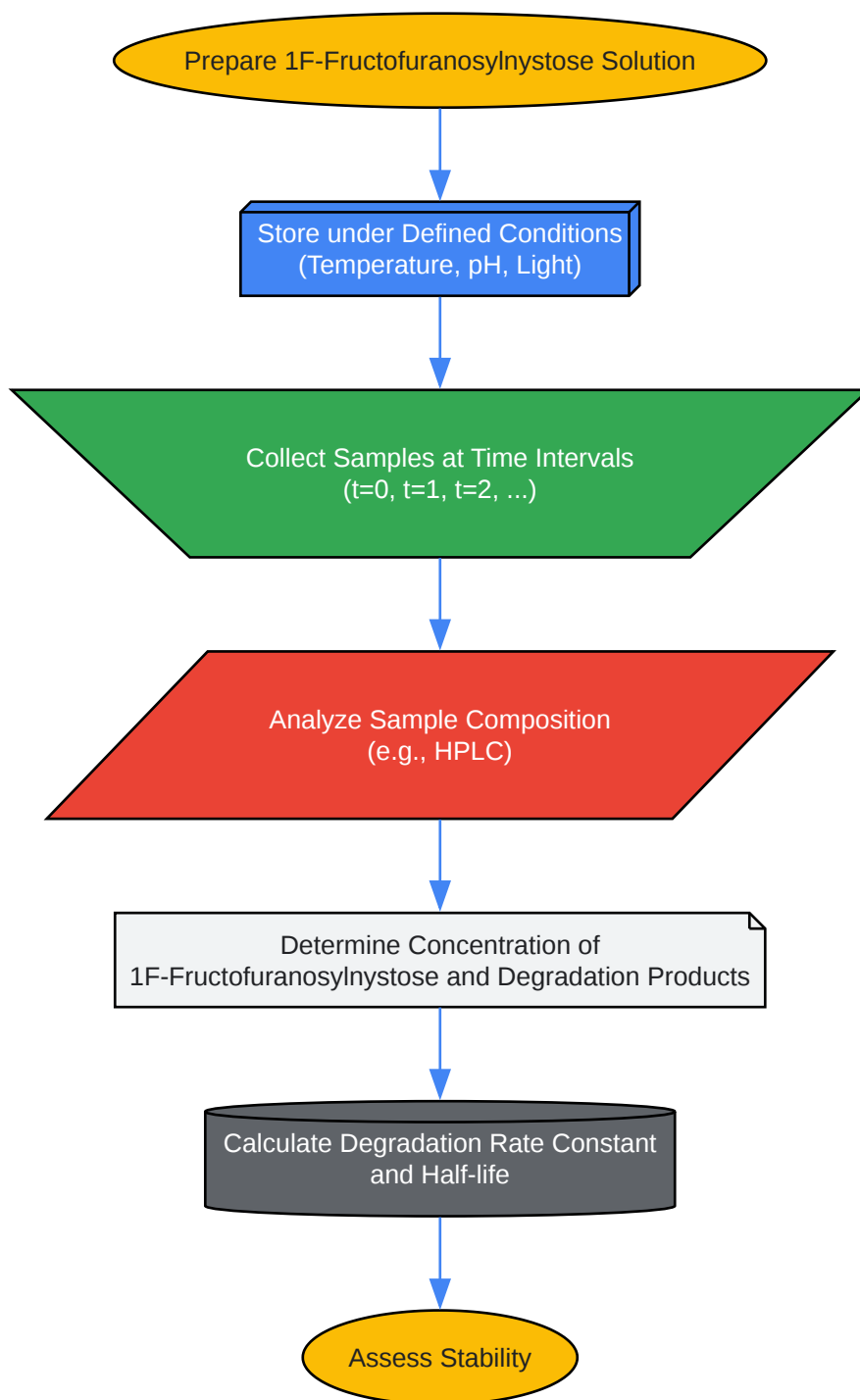
Enzymatic Synthesis Pathway of 1F-Fructofuranosylnystose



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Caption: Enzymatic synthesis of **1F-Fructofuranosylnystose**.

Experimental Workflow for Stability Testing



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Caption: Workflow for stability testing of **1F-Fructofuranosylnystose**.

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